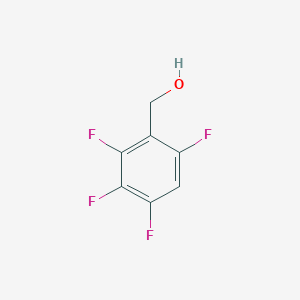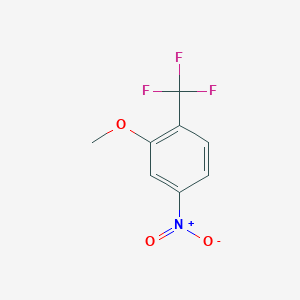
7-フルオロキノリン-4-カルボン酸
説明
7-Fluoroquinoline-4-carboxylic acid (7-FQCA) is a synthetic fluorinated quinoline derivative that has been widely studied in recent years for its various biological activities and potential applications. 7-FQCA is a white to off-white crystalline solid with a melting point of 94-96 °C and is soluble in water. It is a structural analogue of the naturally occurring quinolone antibiotics, which are used to treat bacterial infections. 7-FQCA has been found to possess a wide range of biological activities, including antiviral, antifungal, anti-inflammatory, and anticancer activities.
科学的研究の応用
有機合成
カルボン酸は、フルオロキノリン誘導体を含む、比色反応および蛍光反応を生成するための有機合成で使用されます。 これらは生理学的条件下および食品添加物として適用できます .
抗菌剤
フルオロキノロンは、キノリンカルボン酸から誘導された薬物の一種であり、感染症の治療に抗菌剤として使用されます。 これらは、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって機能します .
マイクロ波支援合成
キノリン-4-カルボン酸の誘導体は、マイクロ波合成装置を使用して合成できます。マイクロ波合成装置は、短い反応時間と高い収率などの利点を提供します。 この方法は、さまざまな置換アミノキノリンカルボン酸誘導体の作成に役立ちます .
化学研究
キノリンカルボン酸は、他の化合物を合成するための化学研究における中間体として役立ちます。 これらは、新しい材料の開発と化学反応の研究において不可欠です .
生化学分析
Biochemical Properties
7-Fluoroquinoline-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-Fluoroquinoline-4-carboxylic acid is with topoisomerase II, an enzyme involved in DNA replication and repair. The compound inhibits the activity of topoisomerase II, leading to the stabilization of the enzyme-DNA complex and preventing the re-ligation of DNA strands. This interaction results in the accumulation of DNA breaks, ultimately leading to cell death .
Cellular Effects
The effects of 7-Fluoroquinoline-4-carboxylic acid on various types of cells and cellular processes are profound. The compound has been shown to induce cytotoxicity in several carcinoma cell lines, including MCF-7, HELA, Hep-2, NCI, HEK-293, and VERO . It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, 7-Fluoroquinoline-4-carboxylic acid has been observed to induce apoptotic DNA fragmentation in MCF-7 and HEK-293 cell lines, confirming its role in promoting apoptosis .
Molecular Mechanism
At the molecular level, 7-Fluoroquinoline-4-carboxylic acid exerts its effects through several mechanisms. The compound binds to the ATPase domain of topoisomerase II, inhibiting its activity and leading to the accumulation of DNA breaks . Additionally, 7-Fluoroquinoline-4-carboxylic acid interacts with other biomolecules, such as proteins involved in cell cycle regulation and apoptosis. These interactions result in the inhibition of cell proliferation and the induction of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroquinoline-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 7-Fluoroquinoline-4-carboxylic acid can cause sustained inhibition of cell proliferation and prolonged induction of apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 7-Fluoroquinoline-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, 7-Fluoroquinoline-4-carboxylic acid can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
7-Fluoroquinoline-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 7-Fluoroquinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, 7-Fluoroquinoline-4-carboxylic acid binds to plasma proteins, influencing its distribution and bioavailability .
Subcellular Localization
The subcellular localization of 7-Fluoroquinoline-4-carboxylic acid plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Targeting signals and post-translational modifications direct 7-Fluoroquinoline-4-carboxylic acid to specific compartments within the cell, enhancing its efficacy in inhibiting topoisomerase II and inducing apoptosis .
特性
IUPAC Name |
7-fluoroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRLJMJLJXBUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594216 | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-03-7 | |
| Record name | 7-Fluoro-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31009-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


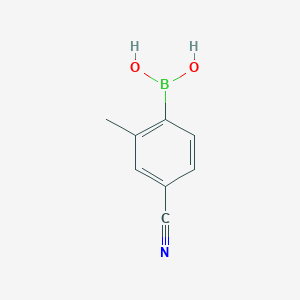
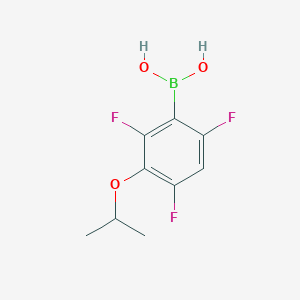
![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
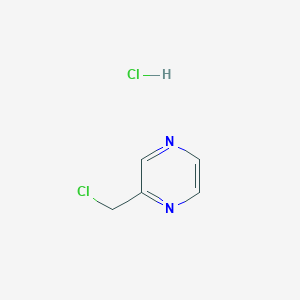
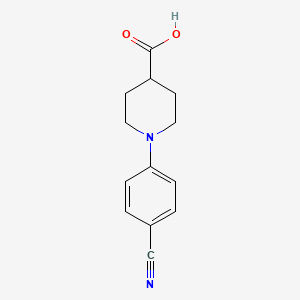
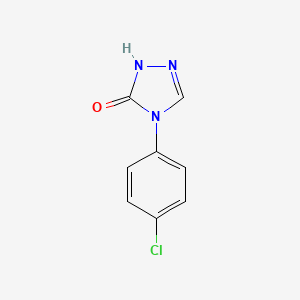
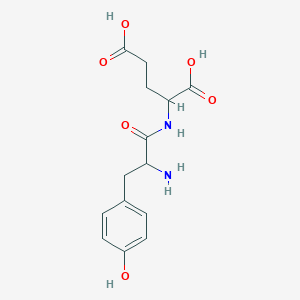

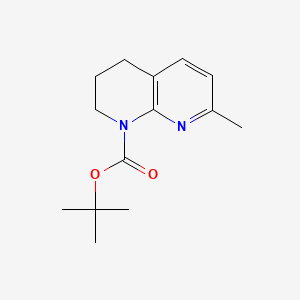

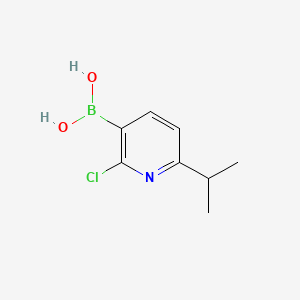
![7-Chloro-2-iodothieno[3,2-b]pyridine](/img/structure/B1591772.png)
